3-(5-amino-2-methylphenyl)-1,7-dimethyl-1,6-naphthyridin-2(1H)-one
Description
3-(5-Amino-2-methylphenyl)-1,7-dimethyl-1,6-naphthyridin-2(1H)-one is a derivative of the 1,6-naphthyridin-2(1H)-one scaffold, a bicyclic heterocyclic system with two fused pyridine rings. This compound features:
- N1 and C7 methyl groups, which influence steric and electronic properties.
The 1,6-naphthyridin-2(1H)-one core is recognized for its versatility in medicinal chemistry, with over 17,000 related compounds reported, primarily in patents . The degree of unsaturation (single vs. double bond at C3–C4) and substitution patterns significantly modulate biological activity .
Properties
IUPAC Name |
3-(5-amino-2-methylphenyl)-1,7-dimethyl-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-10-4-5-13(18)8-14(10)15-7-12-9-19-11(2)6-16(12)20(3)17(15)21/h4-9H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFMDSASJYFYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC3=C(C=C(N=C3)C)N(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-amino-2-methylphenyl)-1,7-dimethyl-1,6-naphthyridin-2(1H)-one , identified by CAS No. 1021535-31-8, is a member of the naphthyridine family and has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C17H17N3O
- Molecular Weight : 279.341 g/mol
- Structural Characteristics : The compound features a naphthyridine core substituted with an amino group and a methyl group, which may influence its biological activity.
Research indicates that compounds similar to 3-(5-amino-2-methylphenyl)-1,7-dimethyl-1,6-naphthyridin-2(1H)-one exhibit various mechanisms of action, primarily targeting signaling pathways involved in cancer progression. Notably, naphthyridine derivatives have been investigated for their roles as inhibitors of the phosphoinositide 3-kinase (PI3K)/mTOR pathway, which is crucial in tumorigenesis.
Antitumor Activity
Several studies have highlighted the antitumor potential of naphthyridine derivatives:
- Inhibition of PI3K/mTOR Pathway : Derivatives have shown efficacy as dual inhibitors against PI3K and mTOR, leading to reduced cell proliferation in various cancer cell lines .
- Selectivity : Certain analogs demonstrate selectivity for specific kinases involved in cancer signaling, which is crucial for minimizing off-target effects .
Table 1: Summary of Biological Activity Studies
Toxicity and Side Effects
While promising in terms of efficacy, the toxicity profile of these compounds must be carefully evaluated. Preliminary studies suggest that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary to ensure safety for clinical applications.
Future Directions
The ongoing research into 3-(5-amino-2-methylphenyl)-1,7-dimethyl-1,6-naphthyridin-2(1H)-one and its analogs suggests potential for development as therapeutic agents in oncology. Future studies should focus on:
- In vivo Efficacy : Assessing the effectiveness of these compounds in animal models to better understand their pharmacokinetics and dynamics.
- Combination Therapies : Investigating the potential for combination therapies with existing chemotherapeutics to enhance treatment efficacy.
- Mechanistic Studies : Further elucidating the specific molecular targets and pathways affected by these compounds.
Comparison with Similar Compounds
Substitution at C3
- The 5-amino-2-methylphenyl group in the target compound contrasts with 2,6-dichlorophenyl in c-Src inhibitors (e.g., ).
- Oxadiazolyl substituents (e.g., ) introduce rigid, electronegative motifs, favoring interactions with polar enzyme pockets, whereas the target compound’s phenyl group may prioritize hydrophobic interactions.
Substitution at C7
- The methyl group at C7 in the target compound differs from basic aliphatic side chains in c-Src inhibitors (e.g., 7-NH(CH2)nNRR) .
SAR Trends and Pharmacological Implications
- C3-C4 Single vs. Double Bond : Compounds with a single bond (e.g., target compound) exhibit broader substitution flexibility at C3/C4 (e.g., 32.37% of derivatives have substituents at C3) compared to double-bonded analogues, which often lack substituents at these positions .
- C7 Substituents : Basic side chains at C7 (e.g., in c-Src inhibitors) enhance kinase binding but reduce bioavailability. The target compound’s methyl group may balance potency and ADME properties.
Q & A
Q. What established synthetic routes are available for constructing the 1,6-naphthyridin-2(1H)-one core in this compound?
Methodological Answer: The 1,6-naphthyridin-2(1H)-one core can be synthesized via:
- Cyclocondensation : Reacting 4-aminonicotinonitrile or 4-aminonicotinic acid with diethyl malonate under acidic conditions (e.g., acetic acid) to form hydroxylated derivatives .
- Photocyclization : Using substrates like 4-methacrylamidopyridine under UV light in benzene/acetic acid to yield dihydro intermediates, followed by oxidation (e.g., SeO₂ in acetic acid) to introduce methyl groups .
- Curtius/Hofmann Rearrangement : Converting carbohydrazide precursors (e.g., 5-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbohydrazide) to amino-substituted derivatives via controlled nitrosation and thermal decomposition .
Q. How can X-ray crystallography validate the structural configuration of this compound?
Methodological Answer:
- Data Collection : Use high-resolution single-crystal X-ray diffraction data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement : Employ the SHELX suite (e.g., SHELXL) for structure solution and refinement. For challenging cases (e.g., twinned crystals or high disorder), use the TWIN/BASF commands in SHELXL to model twinning fractions .
- Validation : Cross-check hydrogen bonding and π-stacking interactions against density functional theory (DFT) calculations to confirm substituent orientations.
Advanced Questions
Q. What strategies enable regioselective introduction of the 5-amino-2-methylphenyl group at the C3 position?
Methodological Answer:
- Electrophilic Aromatic Substitution : Use halogenated intermediates (e.g., 3-bromo-1,6-naphthyridin-2(1H)-one) in Suzuki-Miyaura cross-coupling with 5-amino-2-methylphenylboronic acid. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/water at 80°C .
- Protection-Deprotection : Protect the amino group in the phenylboronic acid precursor with tert-butoxycarbonyl (Boc) to prevent side reactions during coupling. Post-coupling, remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane .
Q. How should researchers resolve contradictions in synthetic yields or byproduct formation across different methods?
Methodological Answer:
- Comparative Analysis : Tabulate reaction conditions (Table 1) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading).
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in ammonium acetate) or in situ NMR to track intermediate formation. For example, monitor the stability of enolate intermediates in malonate-based condensations .
Q. Table 1: Comparison of Synthetic Methods for C3 Functionalization
Q. What methodologies mitigate challenges in introducing methyl groups at N1 and C7 positions?
Methodological Answer:
- N-Methylation : Treat the naphthyridinone with methyl iodide (MeI) in DMF using NaH as a base at 0°C to selectively methylate the N1 position without affecting C7 .
- C7 Methylation : Use Friedel-Crafts alkylation with methyl acrylate and Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor regioselectivity via LC-MS to avoid over-alkylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
